6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione is a heterocyclic compound that features both an indane and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indan-1-amine with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule .
Scientific Research Applications
6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-methyl-1H-pyrimidine-2,4-dione
- 6-(2,3-dihydro-1H-inden-5-ylamino)-1H-pyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its indane moiety, in particular, can influence its interaction with biological targets and its overall stability .
Properties
CAS No. |
876408-58-1 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-amino-1-(2,3-dihydro-1H-inden-1-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c14-11-7-12(17)15-13(18)16(11)10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6,14H2,(H,15,17,18) |
InChI Key |
DFHJSXVQXBNAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=CC(=O)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.